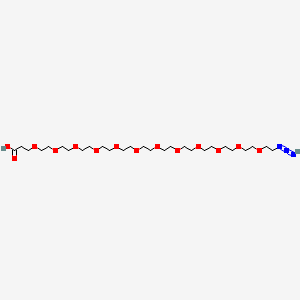
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its multiple ether linkages and a triazene group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of ether linkages and the triazene group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
41-Carboxy-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-1,2,3-triazahentetraconta-1,2-dien-2-ium can be compared with other similar compounds, such as:
Polyethylene glycol (PEG): Known for its biocompatibility and use in drug delivery.
Triazene derivatives: Used in cancer therapy due to their ability to alkylate DNA.
Crown ethers: Employed in the study of ion transport and complexation.
The uniqueness of this compound lies in its combination of ether linkages and a triazene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H54N3O14+ |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h28H,1-26H2/p+1 |
InChI Key |
QCYNSCDDXNEYEX-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















